N-octadecanoyl-L-Homoserine lactone

Vue d'ensemble

Description

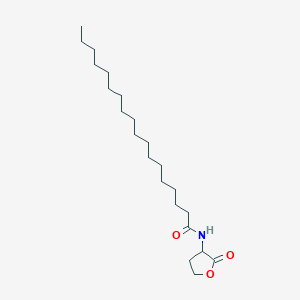

N-Octadecanoyl-L-Homoserine lactone (C18-HSL) is a long-chain acyl-homoserine lactone (AHL) belonging to the N-acyl homoserine lactone (AHL) family, which serves as quorum sensing (QS) signaling molecules in Gram-negative bacteria. These molecules regulate gene expression in a cell-density-dependent manner, controlling processes such as virulence factor production, biofilm formation, and stress adaptation .

C18-HSL is characterized by an 18-carbon saturated acyl chain (octadecanoyl) linked to the homoserine lactone ring. Its extended chain length distinguishes it from shorter-chain AHLs like C4-HSL or C12-HSL. Notably, C18-HSL has been identified in human saliva, particularly in patients with dental caries, suggesting a role in microbial interactions within the oral microbiome .

Méthodes De Préparation

La C18-HSL peut être synthétisée par diverses voies, y compris la synthèse chimique et les méthodes enzymatiques. Voici quelques points clés :

-

Synthèse chimique : : La voie de synthèse implique le couplage d'un acide gras (acide octadécanoïque) avec la homosérine lactone. La réaction se produit généralement dans des conditions douces, produisant la C18-HSL.

-

Synthèse enzymatique : : Dans la nature, les bactéries produisent la C18-HSL en utilisant des enzymes appelées synthases AHL (par exemple, SinI dans Sinorhizobium meliloti). Ces enzymes catalysent l'acylation de la homosérine lactone avec l'acide octadécanoïque.

Analyse Des Réactions Chimiques

La C18-HSL peut subir diverses réactions :

Hydrolyse : La C18-HSL peut être hydrolysée pour libérer la homosérine lactone et l'acide octadécanoïque.

Oxydation/Réduction : Selon le contexte, la C18-HSL peut subir des réactions d'oxydation ou de réduction.

Substitution : La chaîne acyle peut être modifiée par des réactions de substitution.

Les réactifs et les conditions courantes varient en fonction de la réaction spécifique. Les principaux produits incluent les formes hydrolysées et les dérivés AHL modifiés.

4. Applications de la recherche scientifique

La C18-HSL trouve des applications dans divers domaines :

Microbiologie : Étude de la communication bactérienne, de la formation de biofilms et de la virulence.

Biotechnologie : Développement de stratégies antimicrobiennes en perturbant la détection de quorum.

Médecine : Étude de son rôle dans les infections et les réponses immunitaires.

5. Mécanisme d'action

La C18-HSL agit comme une molécule de signalisation en se liant aux régulateurs transcriptionnels (par exemple, les protéines de la famille LuxR). Cette liaison influence l'expression des gènes, affectant le comportement et les phénotypes bactériens.

Applications De Recherche Scientifique

Quorum Sensing Modulation

N-octadecanoyl-L-homoserine lactone serves as a key modulator in quorum sensing pathways. It influences various bacterial behaviors, such as biofilm formation, virulence factor production, and bioluminescence. The length of the acyl chain significantly affects its function; longer chains like C18-HSL typically promote more complex interactions compared to shorter chains .

Biofouling Control

Research has highlighted the potential of AHLs, including C18-HSL, in controlling membrane biofouling. Quorum quenching bacteria that degrade AHLs can disrupt biofilm formation, which is critical in water treatment and industrial processes . This has implications for improving the efficiency and lifespan of filtration systems.

Medical Applications

Recent studies indicate that AHLs can influence human health by modulating cellular processes. For example, C18-HSL has been shown to affect osteoblast metabolism, which is vital for bone homeostasis. This property suggests potential therapeutic avenues for treating conditions like periodontitis and other oral diseases . Additionally, C18-HSL has demonstrated antiproliferative effects against certain cancer cell lines, indicating its utility in cancer research .

Data Table: Key Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Quorum Sensing Modulation | Regulates bacterial communication and behavior based on population density | Influences biofilm formation and virulence factors |

| Biofouling Control | Disrupts biofilm formation in industrial settings | Enhances efficiency of filtration systems |

| Medical Research | Modulates osteoblast activity and impacts oral health | Potential therapeutic effects on bone integrity |

| Cancer Treatment | Exhibits antiproliferative effects on cancer cells | May aid in developing new cancer therapies |

Case Studies

Case Study 1: Quorum Quenching Bacteria

A study investigated the use of quorum quenching bacteria that degrade AHLs, including C18-HSL, to control biofilm formation on membranes used in wastewater treatment. The results indicated a significant reduction in biofilm thickness and improved membrane performance .

Case Study 2: Osteoblast Regulation

Research focused on the effects of C18-HSL on osteoblast metabolism revealed that this compound could enhance osteoblast differentiation while inhibiting apoptosis. This finding suggests that C18-HSL may play a role in maintaining bone health and could be leveraged for therapeutic strategies against bone-related diseases .

Case Study 3: Anticancer Properties

In vitro studies demonstrated that C18-HSL could inhibit the proliferation of oral squamous carcinoma cells. The compound's ability to sensitize these cells to radiation further highlights its potential as an adjunctive treatment in cancer therapy .

Mécanisme D'action

C18-HSL acts as a signaling molecule by binding to transcriptional regulators (e.g., LuxR family proteins). This binding influences gene expression, affecting bacterial behavior and phenotypes.

Comparaison Avec Des Composés Similaires

Comparison with Similar AHL Compounds

Structural Variations

AHLs differ in acyl chain length and functional group substitutions (e.g., 3-oxo, 3-hydroxy). Below is a comparative analysis:

Key Observations :

- Chain Length : Longer chains (e.g., C18-HSL) exhibit lower solubility in aqueous environments compared to shorter chains (C4-C12), affecting diffusion and signaling range .

- Substitutions : 3-Oxo or 3-hydroxy groups enhance receptor binding affinity. For example, 3-oxo-C12-HSL binds strongly to LuxR-type regulators, while unsubstituted AHLs like C18-HSL may require specialized receptors .

Functional Specificity :

- C18-HSL is rare in environmental bacteria but prevalent in host-associated microbiomes, suggesting niche-specific roles .

- Shorter AHLs (e.g., C4-C12) are more commonly involved in interspecies communication, while longer chains like C18-HSL may mediate intraspecies signaling .

Detection Methods :

- TLC : Thin-layer chromatography distinguishes AHLs based on mobility (e.g., 3-oxo-C12-HSL migrates faster than unsubstituted C18-HSL) .

- Mass Spectrometry : LC-MS/MS confirms structures, as demonstrated for 3-oxo-C16:1-HSL and C18-HSL .

Stability and Degradation

- Degradation Pathways :

C18-HSL in Oral Health

- C18-HSL and C14-HSL are biomarkers for dental caries, correlating with dysbiosis in the oral microbiome.

Therapeutic Targeting

- Antiquorum Sensing: Modified AHLs (e.g., N-(2-hexadecynoyl)-L-HSL) inhibit QS in pathogens like P. aeruginosa, offering alternatives to antibiotics .

- Plant Protection : C10-HSL primes systemic resistance in tomatoes against fungal infections, reducing reliance on chemical pesticides .

Activité Biologique

N-octadecanoyl-L-homoserine lactone (C18-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are significant signaling molecules in quorum sensing (QS) among Gram-negative bacteria. This article explores the biological activity of C18-HSL, focusing on its effects on bacterial behavior, host interactions, and potential therapeutic applications.

Overview of N-acyl Homoserine Lactones

AHLs, including C18-HSL, play crucial roles in bacterial communication, regulating various physiological processes such as biofilm formation, virulence factor production, and bioluminescence. The structure of AHLs typically includes a lactone ring and a variable acyl chain length, which influences their biological activity. C18-HSL is characterized by its long carbon chain, which may enhance its interaction with bacterial and eukaryotic cells.

1. Quorum Sensing and Bacterial Behavior

C18-HSL is involved in QS mechanisms that allow bacteria to coordinate their behavior based on population density. For example:

- Biofilm Formation : AHLs like C18-HSL can enhance biofilm formation in certain bacteria, contributing to their persistence in hostile environments. This is particularly relevant in clinical settings where biofilms are associated with chronic infections.

- Virulence Regulation : C18-HSL can modulate the expression of virulence factors in pathogenic bacteria, influencing their ability to cause disease.

2. Effects on Host Cells

Recent studies have demonstrated that AHLs can also affect host cellular processes:

-

Osteoblast Activity : Research indicates that C18-HSL influences osteoblast metabolism. At specific concentrations, it can promote differentiation or induce apoptosis in osteoblasts, which are critical for bone health . This dual effect suggests a complex role for AHLs in bone homeostasis and potential implications for oral health.

Concentration (μM) Effect on Osteoblasts 30 Promotes differentiation 50 Induces apoptosis - Antitumor Activity : C18-HSL has shown potential antiproliferative effects against certain cancer cell lines. For instance, it enhances the sensitivity of oral squamous carcinoma cells to radiation therapy, suggesting a therapeutic avenue for cancer treatment .

3. Immunomodulatory Effects

AHLs like C18-HSL can modulate immune responses:

- Inflammation Regulation : Studies indicate that AHLs can influence cytokine production and immune cell function. For example, C18-HSL may impair NF-kB signaling pathways in activated immune cells, affecting inflammatory responses .

Case Study 1: Osteoblast Differentiation

In a study examining the effects of various AHLs on osteoblasts, it was found that C18-HSL could inhibit osteoblast differentiation at higher concentrations while promoting apoptosis at lower concentrations. This highlights the importance of concentration in determining the biological outcome of AHL exposure .

Case Study 2: Antitumor Effects

Another investigation revealed that C18-HSL could sensitize oral squamous carcinoma cells to radiation treatment. The study showed a marked reduction in cell viability when treated with both radiation and C18-HSL compared to radiation alone, suggesting a synergistic effect .

Q & A

Basic Questions

Q. What methodologies are commonly employed to detect N-octadecanoyl-L-homoserine lactone (C18-HSL) in bacterial cultures?

C18-HSL detection involves:

- Thin-layer chromatography (TLC) with bioreporter strains (e.g., Agrobacterium tumefaciens with lacZ fusions) for semi-quantitative analysis .

- GFP-based biosensors (e.g., Vibrio fischeri LuxR-PluxI systems) for real-time, single-cell resolution monitoring .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural identification and quantification, especially in complex mixtures .

Table 1: Comparison of AHL Detection Methods

| Method | Sensitivity | Specificity | Throughput | Applications |

|---|---|---|---|---|

| TLC + Bioreporter | 5–50 nM | Moderate | Low | Initial screening |

| LC-MS/MS | 0.1–1 nM | High | High | Structural confirmation |

| GFP Biosensors | 5 nM | High | Medium | Real-time spatial dynamics |

Q. How does acyl chain length influence C18-HSL diffusion and receptor activation?

Longer chains (e.g., C18) exhibit reduced passive diffusion due to hydrophobicity, relying on active transport. LuxR-type receptors (e.g., LasR) accommodate long chains via hydrophobic pockets, but optimal activation often occurs with C8–C12 AHLs. Radiolabeled uptake assays and logP calculations clarify diffusion-receptor relationships .

Q. What safety protocols are essential for handling C18-HSL?

- Use nitrile gloves and lab coats to prevent dermal exposure.

- Store at -20°C in airtight containers to prevent degradation.

- Dispose of waste per institutional guidelines for bioactive compounds .

Advanced Questions

Q. How can researchers resolve contradictions in C18-HSL activity across bacterial species?

Contradictions arise from receptor specificity (e.g., LasR prefers 3-oxo-C12-HSL) or interference from coexisting AHLs. Methods include:

- Isothermal titration calorimetry (ITC) to quantify binding affinities .

- Site-directed mutagenesis of LuxR homologs to map acyl-binding residues .

- Co-culture experiments with AHL-degrading bacteria (e.g., Variovorax paradoxus) to assess ecological modulation .

Q. What metabolic pathways degrade C18-HSL, and how can this inform biofilm disruption?

Variovorax paradoxus degrades C18-HSL via lactonase-mediated ring opening, followed by β-oxidation of the acyl chain . Applications:

- Enzymatic assays with purified lactonases (e.g., AiiA) and HPLC monitoring.

- Engineered probiotics expressing lactonases to disrupt biofilms .

Q. What structural dynamics govern C18-HSL-LuxR interactions?

- X-ray crystallography reveals hydrogen bonding between the lactone ring and conserved residues (e.g., Trp60 in TraR) .

- NMR spectroscopy tracks conformational changes in receptor DNA-binding domains.

- FRET assays with fluorescent LuxR variants monitor real-time activation .

Q. How can isotopic labeling distinguish endogenous C18-HSL from contamination?

- Feed cultures with ¹³C-glucose ; LC-MS detects ¹³C-labeled C18-HSL .

- Genetic knockouts of luxI homologs combined with complementation assays confirm biosynthesis .

Q. What role does C18-HSL play in multispecies biofilm signaling?

- Microfluidic devices spatially control AHL delivery to subpopulations.

- RNA-seq identifies LuxR-regulated genes across species .

- Synthetic consortia with luxI/luxR knockouts isolate C18-HSL effects .

Q. How do computational models predict C18-HSL signaling dynamics?

- Diffusion-reaction models incorporate biofilm porosity and lactonase activity .

- Agent-based simulations explore QS cheating vs. cooperation under varying C18-HSL levels .

Q. What growth conditions optimize C18-HSL studies in model organisms?

- Use iron-limited media (e.g., M9 + 0.2% casamino acids) to induce LuxI expression .

- Extract AHLs at late exponential phase (OD600 ≈ 1.5) for peak accumulation .

Table 2: AHL Chain Length Effects

| Chain Length | Diffusion Efficiency | Receptor Affinity | Typical Producers |

|---|---|---|---|

| C4 | High | Low | Vibrio fischeri |

| C8–C12 | Moderate | High | Pseudomonas aeruginosa |

| C14–C18 | Low | Variable | Marine Rhodobacteraceae |

Propriétés

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDJDYXARRSKB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479050-96-9 | |

| Record name | N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479050-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.